molecular formula C6H5ClN4O B3039116 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98138-75-1

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B3039116
CAS RN: 98138-75-1
M. Wt: 184.58 g/mol
InChI Key: IYMIVDJSVSTKCB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C6H5ClN4O . It has a molecular weight of 184.58 . The IUPAC name for this compound is 6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine .


Synthesis Analysis

The synthesis of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves a mixture of 4,6-dichloro-lH-pyrazolo[3,4-d]pyrimidine and NaOMe in methanol, stirred at 60°C for 1 hour . The reaction mixture is then quenched with water and the solution adjusted to pH=6 with 1N HCl and extracted with EtOAc .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is 1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) .


Physical And Chemical Properties Analysis

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Hyperuricemia Treatment and Prophylaxis

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential role in treating and preventing hyperuricemia in human patients. Hyperuricemia is characterized by elevated levels of uric acid in the blood and is associated with conditions like gout. This compound may modulate uric acid metabolism, making it a promising candidate for managing hyperuricemia .

Anti-Tumor Properties

Researchers have explored the anti-tumor activity of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. It shows promise as an agent that could inhibit tumor growth. Further investigations are needed to understand its mechanism of action and potential clinical applications .

Antibacterial Activity

In vitro studies have evaluated the antibacterial effects of pyrazolo[3,4-d]pyrimidines, including this compound. Against both Gram-positive bacterium Staphylococcus aureus and Gram-negative bacterium Escherichia coli, 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine demonstrated activity. Its specific substituents at positions N1, C4, and C6 influence its antibacterial properties .

Cytotoxicity Against Cancer Cells

In a recent study, various pyrazolo[3,4-d]pyrimidines were evaluated for their cytotoxic effects on cancer cells. Notably, 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine exhibited superior cytotoxicity against breast cancer cell line MCF-7 and colon cancer cell line HCT-116. These findings suggest its potential as an anticancer agent .

In Vivo Applications

Researchers have identified 6-amino derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, with in vivo applications. These derivatives may have broader therapeutic implications, and their pharmacological profiles warrant further investigation .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMIVDJSVSTKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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